molecular formula C10H12N2O B14768706 4-Amino-2-isopropoxybenzonitrile

4-Amino-2-isopropoxybenzonitrile

Katalognummer: B14768706
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: JCSQKYXYACEZPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-isopropoxybenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position and an isopropoxy group at the second position on the benzene ring

Eigenschaften

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

4-amino-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-5,7H,12H2,1-2H3

InChI-Schlüssel

JCSQKYXYACEZPC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)N)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-isopropoxybenzonitrile typically involves the following steps:

    Nitration: The starting material, 2-isopropoxybenzonitrile, undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-isopropoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-Nitro-2-isopropoxybenzonitrile.

    Reduction: 4-Amino-2-isopropylaminobenzene.

    Substitution: 4-Acetamido-2-isopropoxybenzonitrile.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-isopropoxybenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 4-Amino-2-isopropoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and isopropoxy groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    4-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Amino-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: 4-Amino-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can lead to different properties compared to its methoxy or ethoxy analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.